molecular formula C8H4FN2NaO2 B586741 Sodium 5-fluoro-1H-indazole-3-carboxylate CAS No. 1391053-91-0

Sodium 5-fluoro-1H-indazole-3-carboxylate

Cat. No. B586741
M. Wt: 202.12
InChI Key: AFEPRSHXHFEDJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C8H4FN2NaO2 . It is used in research and development .


Molecular Structure Analysis

The molecular weight of Sodium 5-fluoro-1H-indazole-3-carboxylate is 202.12 . The compound contains sodium, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen .


Chemical Reactions Analysis

Indazole derivatives, including Sodium 5-fluoro-1H-indazole-3-carboxylate, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .


Physical And Chemical Properties Analysis

Sodium 5-fluoro-1H-indazole-3-carboxylate is a solid substance . The melting point ranges from 119 to 125 °C .

Scientific Research Applications

Coordination Polymers and Crystal Structures

One significant application of sodium and lithium coordination polymers involves 1H-indazole-3-carboxylic acid derivatives. These compounds have been synthesized and studied for their crystal structures and vibrational spectra, using single crystal X-ray diffraction and spectroscopy. In these coordination polymers, both the deprotonated and neutral forms of the acid serve as tridentate ligands, binding to sodium or lithium ions and forming polymeric chains. These compounds exhibit distinct geometries and coordination modes, leading to various polymeric structures. Additionally, intermolecular hydrogen bonds significantly influence the crystal packing of these compounds, as shown in the studies by Szmigiel-Bakalarz et al. (2020) Szmigiel-Bakalarz et al., 2020.

Synthesis and Properties of N-Heterocyclic Carbenes

Another research focus involves the synthesis and properties of N-heterocyclic carbenes derived from 5-haloindazolium-3-carboxylates, including the 5-fluoro derivative. These compounds are synthesized and characterized to understand their decarboxylation to form carbenes, which can be trapped by various agents. This research provides insights into the thermal behavior, structural analysis, and potential applications of these carbenes in various chemical transformations. The work by Schmidt et al. (2007) provides detailed information on these aspects Schmidt et al., 2007.

Quantum Mechanical Studies

Quantum mechanical studies and vibrational spectroscopy have been applied to indazolium-3-carboxylate and its decarboxylation product, indazol-3-ylidene. These studies aim to understand the changes in stretching force constants upon decarboxylation and establish structure-spectroscopy relationships. This research provides valuable insights into the electronic structure and reactivity of these compounds, potentially leading to applications in material science and catalysis. The study by Schmidt et al. (2009) explores these aspects in detail Schmidt et al., 2009.

Energetic Materials Research

Research into nitrogen-rich energetic compounds has led to the synthesis of new compounds with potential applications in explosives and propellants. These compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex, have been synthesized and characterized for their thermal stability and energetic properties. The study by Qin et al. (2016) provides comprehensive data on the synthesis, characterization, and potential applications of these compounds in the field of energetic materials Qin et al., 2016.

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Indazole derivatives are gaining more attention in medicinal chemistry, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

sodium;5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEPRSHXHFEDJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-fluoro-1H-indazole-3-carboxylate

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